molecular formula C10H10Cl3NO3 B11706703 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Cat. No.: B11706703
M. Wt: 298.5 g/mol
InChI Key: METZZEQGZIDAEP-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a benzamide derivative characterized by a methoxy substituent at the para-position of the benzene ring and a trichloro-1-hydroxyethyl group attached to the amide nitrogen. The trichloroethyl moiety and methoxy group are critical to its molecular interactions, influencing solubility, receptor binding, and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl3NO3

Molecular Weight

298.5 g/mol

IUPAC Name

4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

InChI

InChI=1S/C10H10Cl3NO3/c1-17-7-4-2-6(3-5-7)8(15)14-9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15)

InChI Key

METZZEQGZIDAEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Preparation of 2,2,2-Trichloro-1-Hydroxyethylamine

The amine precursor, 2,2,2-trichloro-1-hydroxyethylamine, is typically synthesized via nucleophilic substitution of trichloroacetaldehyde (chloral) with ammonium hydroxide. This reaction proceeds under mild acidic conditions (pH 4–6) at 0–5°C to minimize side product formation. Recent advancements suggest that catalytic zinc-copper pairs may enhance yield by reducing oxidative degradation pathways observed in traditional methods.

Key Reaction Parameters:

  • Temperature: 0–5°C

  • Solvent: Aqueous ethanol (50% v/v)

  • Yield: 68–72% (reported in comparable syntheses)

Benzoylation of the Amine Intermediate

The critical benzoylation step employs 4-methoxybenzoyl chloride, which reacts with the trichloroethylamine in anhydrous dichloromethane (DCM) or chloroform. Triethylamine (TEA) is added as a HCl scavenger to drive the reaction toward completion.

Optimized Protocol:

  • Dissolve 2,2,2-trichloro-1-hydroxyethylamine (1.0 equiv) in anhydrous DCM under nitrogen atmosphere.

  • Add TEA (1.2 equiv) dropwise at 0°C.

  • Introduce 4-methoxybenzoyl chloride (1.1 equiv) dissolved in DCM over 30 minutes.

  • Warm to room temperature and stir for 12–16 hours.

  • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

Yield Enhancement Strategies:

  • Catalytic Iodine: Incorporating 10 mol% I₂ increases yield from 72% to 96% by facilitating intermediate stabilization.

  • Solvent Effects: Chloroform outperforms DCM at elevated temperatures (80°C), reducing reaction time to 15 hours.

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters across reported synthesis protocols:

ParameterMethod AMethod BMethod C
SolventDCMTHFChloroform
CatalystNoneZn/CuI₂ (20 mol%)
Temperature25°C0–5°C80°C
Reaction Time16 h24 h15 h
Yield72%68%96%

Method C demonstrates superior efficiency, though it requires rigorous exclusion of moisture. The iodine-catalyzed system notably suppresses racemization, a common issue in chiral amide syntheses.

Purification and Characterization

Chromatographic Purification

Crude product purification employs flash chromatography (silica gel, hexane/EtOAc 3:1) or preparative HPLC (C18 column, acetonitrile/water gradient). HPLC analysis typically shows >98% purity when using the iodine-catalyzed method.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.92 (d, J=8.8 Hz, 2H, Ar-H), 5.21 (s, 1H, -OH), 4.96 (q, J=6.4 Hz, 1H, -CH-), 3.87 (s, 3H, -OCH₃), 3.42 (d, J=6.4 Hz, 2H, -NH₂).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O methoxy).

Industrial-Scale Production Challenges

Scaling the iodine-catalyzed method presents engineering challenges due to:

  • Exothermic reaction control at elevated temperatures

  • Iodine residue removal requiring additional washing steps

  • High-purity solvent recovery systems for chloroform

Pilot studies suggest continuous flow reactors could mitigate these issues by improving heat dissipation and reagent mixing .

Chemical Reactions Analysis

4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzamides.

Scientific Research Applications

4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, leading to the modulation of biochemical pathways.

    Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Ring Trichloroethyl Modifications Pharmacological Target Key Findings References
This compound 4-methoxy 1-hydroxyethyl Not explicitly stated Hypothesized TRPA1 modulation
AMG5445 4-methoxy 1-((4-chlorophenyl)sulfanyl)ethyl TRPA1 antagonist (human/rat) Species-specific efficacy; IC₅₀ = 0.3 µM (human) vs. >30 µM (rat)
AMG7160 4-bromo 1-((4-chlorophenyl)sulfanyl)ethyl TRPA1 antagonist Improved potency over unsubstituted analogs
AMG9090 None 1-((4-chlorophenyl)sulfanyl)ethyl TRPA1 antagonist Lower affinity compared to halogenated derivatives
2-Chloro-N-(4-methoxyphenyl)benzamide 2-chloro, 4-methoxy N/A Synthetic/pharmaceutical applications Orthogonal ring orientation enhances steric effects
4-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide 4-methoxy Thiadiazole heterocycle Bioactive small molecule Improved metabolic stability due to heterocyclic group

Key Observations:

Substituent Effects on Benzamide Ring: Halogenation (e.g., 4-bromo in AMG7160) enhances TRPA1 antagonism compared to non-halogenated analogs (AMG9090) . Methoxy groups (as in the target compound and AMG5445) improve solubility and may influence receptor selectivity.

Trichloroethyl Modifications :

  • Replacement of the hydroxyl group with a sulfanyl moiety (e.g., AMG5445) introduces species-specific pharmacology, likely due to differences in TRPA1 binding pockets .
  • The absence of sulfanyl groups in the target compound may reduce metabolic stability but could simplify synthesis.

Heterocyclic Additions :

  • Compounds like 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide demonstrate how heterocycles enhance bioavailability and target engagement .

Key Observations:

  • Synthesis Complexity : The trichloroethyl group often requires multi-step reactions, as seen in AMG5445 and dichloro analogs .
  • Spectroscopic Confirmation : ¹H and ¹³C NMR are standard for verifying benzamide structures, with carbonyl signals (δ ~163 ppm) and aromatic protons (δ 6.8–8.5 ppm) as key markers .

Q & A

Q. What are the recommended synthetic pathways for 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with 4-methoxybenzoic acid derivatives. Key steps include:

  • Amide bond formation : React 4-methoxybenzoyl chloride with 2,2,2-trichloro-1-hydroxyethylamine under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactivity.
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
  • Purification : Column chromatography or recrystallization improves purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : Confirm substituent positions via ¹H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and ¹³C NMR (carbonyl resonance ~δ 170 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 356.2) .
  • IR spectroscopy : Detect functional groups (amide C=O stretch ~1650 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations.
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 determination .
  • Molecular docking : Predict binding affinities using software like AutoDock Vina against crystallographic protein targets (e.g., PDB ID 1ATP) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by analyzing spectra at 25°C and 60°C .
  • 2D techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly near the trichloro-hydroxyethyl group .
  • Comparative analysis : Cross-reference with structurally analogous benzamides (e.g., 4-methoxy-N-(tetrahydrothiophenyl)benzamide ).

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Reagent optimization : Replace traditional coupling agents (e.g., DCC) with HATU or EDCI for higher efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% .
  • Byproduct analysis : Use LC-MS to identify hydrolysis products and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyethyl group) .
  • Pharmacokinetic studies : Administer intravenously/orally in rodents and calculate AUC, t½, and bioavailability .

Mechanistic and Methodological Challenges

Q. What computational methods predict the compound’s reactivity and stability under physiological conditions?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., the trichloroethyl group’s susceptibility to nucleophilic attack) .
  • Molecular dynamics (MD) : Simulate solvation effects in water and lipid bilayers to assess membrane permeability .

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?

  • Free energy perturbation (FEP) : Refine docking models by incorporating ligand flexibility and solvation entropy .
  • SAR studies : Synthesize analogs (e.g., replacing trichloroethyl with difluoroethyl) to validate target engagement hypotheses .

Future Research Directions

  • Targeted delivery : Conjugate with nanoparticles to enhance bioavailability .
  • Toxicology profiling : Conduct Ames tests and hERG channel inhibition assays .
  • Crystallography : Solve X-ray structures to guide rational design .

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